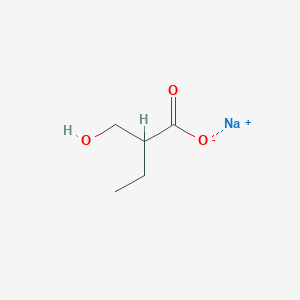

Sodium 2-(hydroxymethyl)butanoate

Overview

Description

Sodium 2-(hydroxymethyl)butanoate is a urine organic acid . It is reportedly found in increased concentrations in primary hyperoxaluria type 2 patients . It is used for pharmaceutical testing .

Synthesis Analysis

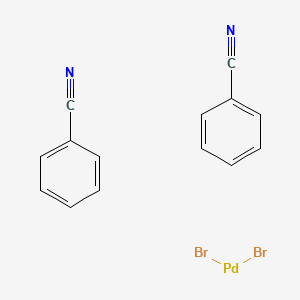

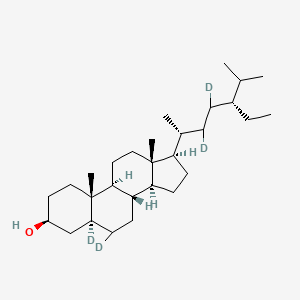

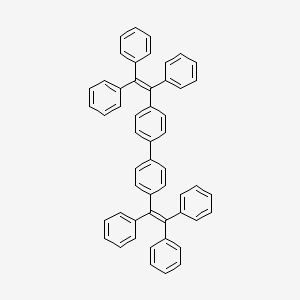

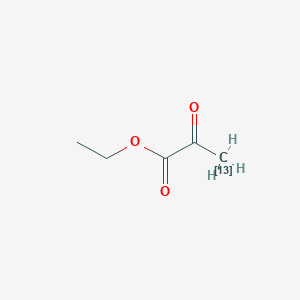

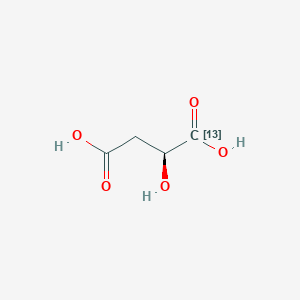

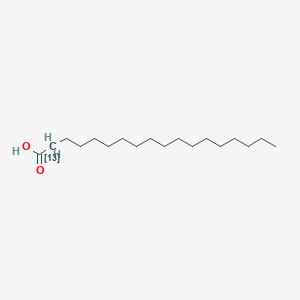

The synthesis of this compound involves several steps. It is an analytical standard with synonyms such as 2-Ethyl-3-hydroxypropionic acid, 2-Ethylhydracrylic acid sodium salt, and Sodium 2-(hydroxymethyl)butyrate . It has been used in the determination of the analyte in cerebrospinal fluid using two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC × GC–TOFMS), and body fluids using gas chromatography-mass spectrometry (GC-MS) . In another study, lipase from Candida cylindracea was used to resolve racemic 13 C-labelled methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate .Molecular Structure Analysis

The molecular formula of this compound is C5H9NaO3 . It is also known as Sodium butanoate . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. For instance, esters like butyl butanoate and water react to form ethanoic acid and 1-butanol . This reaction is reversible and does not go to completion .Physical and Chemical Properties Analysis

The average mass of this compound is 110.087 Da . More detailed physical and chemical properties would require specific experimental measurements.Scientific Research Applications

Environmental Remediation

Sodium percarbonate (SPC), which releases hydrogen peroxide, has been explored for its potential in remediating water and soil contaminated with organic compounds. Its solid form offers practical advantages for environmental cleanup efforts, providing a milder and more controlled release of hydrogen peroxide compared to its liquid counterparts. The advanced oxidation processes (P-AOPs) utilizing SPC can effectively degrade emerging contaminants through catalysis involving ultraviolet light, transition metal ions, and nanoscale zero-valent metals. This approach generates reactive radicals capable of breaking down pollutants, positioning SPC as a valuable tool in sustainable carbon catalysis and green chemistry (Liu et al., 2021).

Energy Storage

Sodium 2-(hydroxymethyl)butanoate's relevance extends to energy storage, particularly in the development of sodium-ion batteries. These batteries are gaining attention for large-scale electric energy storage applications due to sodium's abundance and low cost. Research focuses on identifying suitable cathode, anode, and electrolyte materials that can operate at room temperature, offering a cost-effective alternative to lithium-ion batteries. Despite challenges in finding materials that meet all operational criteria, ongoing research aims to overcome these obstacles, promising a future where sodium-ion batteries could play a crucial role in energy storage systems (Pan et al., 2013).

Chemical Production

In chemical production, this compound is indirectly linked through its relationship with processes involving sodium derivatives. For instance, n-butanol, a chemical with broad industrial applications, can be produced from ethanol via aldol condensation, highlighting the chemical versatility and potential of sodium-based compounds in synthesizing valuable industrial chemicals (Ndaba et al., 2015).

Mechanism of Action

Butyrate, a bacterial metabolite, is synthesized in the gut and performs most of its functions there . Butyrate exhibits a broad range of pharmacological activities, including microbiome modulator, anti-inflammatory, anti-obesity, metabolic pathways regulator, anti-angiogenesis, and antioxidant . It also acts as an epigenetic regulator by inhibiting histone deacetylase (HDAC), up-regulation of miRNAs, or induction of the histone butyrylation and autophagy processes .

Safety and Hazards

Sodium 2-(hydroxymethyl)butanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

sodium;2-(hydroxymethyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.Na/c1-2-4(3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKUIPBJLOSXAS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909327-68-9 | |

| Record name | sodium 2-(hydroxymethyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[(benzoylthio)acetyl]glycyl-](/img/structure/B3333762.png)

![(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B3333763.png)